molecular formula C19H22N2O4S B2771934 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 1105221-90-6

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2771934
CAS No.: 1105221-90-6
M. Wt: 374.46
InChI Key: IYLCQXOGBZVHTD-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with a multifaceted structure that showcases various functional groups, making it a candidate of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process starting from simpler aromatic compounds. The process usually includes:

  • Formation of the quinoline core: This often involves cyclization reactions of aniline derivatives with dicarbonyl compounds under acidic or basic conditions.

  • Methoxyacetylation: Introduction of the methoxyacetyl group can be achieved via acylation using methoxyacetyl chloride in the presence of a suitable base like triethylamine.

  • Sulfonamide formation: The sulfonyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods: For large-scale production, the steps are often optimized for yield and purity. This involves:

  • Automated batch reactors: Providing precise control over reaction temperatures, times, and reagent addition.

  • Chromatographic purification: Ensuring the final product meets purity standards suitable for further applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetyl group.

  • Reduction: Reduction can occur at the quinoline ring or the sulfonamide group under specific conditions.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, given suitable conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts acylation.

Major Products:
  • Oxidation: Potentially forms quinolinone derivatives.

  • Reduction: Leads to tetrahydroquinoline derivatives.

  • Substitution: Results in various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: Used in synthetic organic chemistry as an intermediate for the preparation of other complex molecules.

Biology: Investigated for its interactions with biological systems, particularly its binding affinity with proteins and enzymes.

Medicine: Explored as a potential lead compound in drug discovery due to its structural complexity and versatility.

Industry: Applied in the development of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways: This compound may interact with cellular proteins through its sulfonamide group, which is known to form strong interactions with protein targets. The quinoline core is a known bioactive scaffold in medicinal chemistry, contributing to its efficacy in disrupting biological pathways.

Comparison with Similar Compounds

Unique Features:

  • The combination of a quinoline core with a methoxyacetyl and a sulfonamide group is relatively uncommon, providing unique chemical reactivity and biological activity.

Similar Compounds:
  • N-(2-acetylphenyl)-4-methylbenzenesulfonamide: : Lacks the quinoline core, differing significantly in chemical reactivity and biological interactions.

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : Similar structure but with a benzoyl group instead of a methoxyacetyl, leading to different chemical properties.

This was a whirlwind tour through the fascinating world of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide! Does any part of this compound’s journey from synthesis to application intrigue you?

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLCQXOGBZVHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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